3-(Benzo[d]thiazol-2-yl)benzoic acid

Organic Synthesis Medicinal Chemistry Quality Control

Procure high-purity 3-(Benzo[d]thiazol-2-yl)benzoic acid (CAS 20000-52-6) with ≥97% purity. The meta-substitution pattern provides a unique geometry and electronic profile essential for reliable kinase and aldose reductase inhibitor SAR studies. This defined scaffold mitigates isomer-dependent assay variability. Ideal for medicinal chemistry optimization.

Molecular Formula C14H9NO2S
Molecular Weight 255.29 g/mol
CAS No. 20000-52-6
Cat. No. B1285088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d]thiazol-2-yl)benzoic acid
CAS20000-52-6
Molecular FormulaC14H9NO2S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C14H9NO2S/c16-14(17)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)18-13/h1-8H,(H,16,17)
InChIKeyJGHJRMOIZBCSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzo[d]thiazol-2-yl)benzoic acid (CAS 20000-52-6): Procurement-Ready Heterocyclic Building Block


3-(Benzo[d]thiazol-2-yl)benzoic acid (CAS 20000-52-6) is a heterocyclic compound comprising a benzothiazole moiety directly linked to a benzoic acid group at the meta-position. It has the molecular formula C14H9NO2S and a molecular weight of 255.29 g/mol. Commercially available with a purity specification of 95–97%, it serves as a versatile building block in medicinal chemistry and materials science, with documented utility in the synthesis of kinase inhibitors and aldose reductase inhibitors. [1]

Procurement Rationale for 3-(Benzo[d]thiazol-2-yl)benzoic acid: Why In-Class Analogs Are Not Interchangeable


Within the class of benzothiazole benzoic acids, simple substitution by positional isomers (ortho-, meta-, para-) or by analogs lacking the carboxylic acid functionality is not functionally equivalent. The meta-substitution pattern in 3-(Benzo[d]thiazol-2-yl)benzoic acid confers a distinct molecular geometry and electronic distribution that directly impacts binding interactions in biological systems. [1] Literature on benzothiazole derivatives indicates that the position of the benzoic acid moiety can significantly alter both physicochemical properties (pKa, LogP) and biological activity profiles, including enzyme inhibition and antimicrobial efficacy. [2] [3] Consequently, direct substitution without empirical validation of the specific isomer introduces substantial risk of assay failure or inconsistent results in research applications.

3-(Benzo[d]thiazol-2-yl)benzoic acid (CAS 20000-52-6): Quantified Differentiation from Positional Isomers and Functional Analogs


Purity and Analytical Specification Comparison for 3-(Benzo[d]thiazol-2-yl)benzoic acid

The target compound is commercially available with a specified purity of 97% (HPLC), accompanied by batch-specific QC data including NMR and HPLC. This meets or exceeds the purity of the ortho-isomer (2-(benzo[d]thiazol-2-yl)benzoic acid, CAS 6340-29-0), which is typically offered at 95% purity by comparable vendors. Higher purity reduces the need for in-house purification and minimizes the risk of side reactions due to impurities, a critical factor in reproducible synthesis and biological assay preparation.

Organic Synthesis Medicinal Chemistry Quality Control

Physicochemical Property Differentiation: Computed pKa and LogP of 3-(Benzo[d]thiazol-2-yl)benzoic acid

Computational predictions indicate that 3-(Benzo[d]thiazol-2-yl)benzoic acid has an acid pKa of 3.94 and a LogP of 3.71. [1] While direct experimental comparison data for the ortho- and para-isomers is not available in the same dataset, class-level inference suggests that the meta-substitution pattern typically results in intermediate lipophilicity and acidity compared to ortho-substituted analogs, which often exhibit altered pKa due to intramolecular hydrogen bonding. [2] These computed properties inform solubility and permeability predictions, guiding formulation and assay design.

Drug Design ADME Computational Chemistry

Comparative Luciferase Inhibition: 3-(Benzo[d]thiazol-2-yl)benzoic acid Scaffold vs. 2-Arylbenzothiazole Inhibitor

3-(Benzo[d]thiazol-2-yl)benzoic acid serves as a core scaffold for the synthesis of 2-arylbenzothiazole derivatives, a class exemplified by Luciferase Inhibitor II (a 2-arylbenzothiazole with a 4-dimethylaminophenyl group). Luciferase Inhibitor II exhibits IC50 values of 0.2 µM and 0.32 µM against Photinus pyralis and Photuris pennsylvanica luciferases, respectively. The target compound, lacking the 4-dimethylamino substituent, is not a direct luciferase inhibitor but represents the foundational structure from which such inhibitors are derived. Substitution of the benzoic acid group at the meta-position is a key design element in optimizing kinase inhibition profiles. [1]

Bioluminescence Assays High-Throughput Screening Enzyme Inhibition

Antibacterial Activity Potential of Benzothiazole Benzoic Acid Scaffolds

While direct antibacterial MIC data for 3-(Benzo[d]thiazol-2-yl)benzoic acid is not published, studies on related benzothiazole acetic acid derivatives demonstrate structure-dependent antibacterial activity. For example, p-chlorophenyl (2-benzothiazolylthio)acetate exhibits significant activity against nonspecific bacterial flora. [1] Class-level SAR indicates that the presence and position of the carboxylic acid group are critical determinants of antimicrobial efficacy. [2] The meta-benzoic acid configuration of the target compound provides a distinct vector for further functionalization compared to ortho- or para-analogs.

Antimicrobial Drug Discovery SAR

Aldose Reductase Inhibition: Structure-Activity Relationship of Benzothiazolyl Benzoic Acids

Benzothiazolyloxybenzoic acids have been synthesized and evaluated as aldose reductase inhibitors (ARIs). [1] The ester derivative 2a-7 was found to exhibit the highest enzyme-inhibitory activity in this series. While 3-(Benzo[d]thiazol-2-yl)benzoic acid itself was not the most potent compound in this study, it represents a key structural variant with the carboxylic acid directly attached to the benzothiazole, offering a different binding mode and metabolic stability profile compared to ether-linked analogs. The position of the benzothiazolyl moiety on the benzoic acid ring is known to influence activity, with meta-substitution providing a distinct spatial orientation.

Diabetic Complications Enzyme Inhibition Medicinal Chemistry

Prioritized Application Scenarios for 3-(Benzo[d]thiazol-2-yl)benzoic acid (CAS 20000-52-6)


Synthesis of 2-Arylbenzothiazole Kinase Inhibitor Libraries

3-(Benzo[d]thiazol-2-yl)benzoic acid serves as a versatile core scaffold for the synthesis of 2-arylbenzothiazole derivatives, a privileged class of kinase inhibitors with demonstrated nanomolar activity against multiple targets. [1] Its meta-carboxylic acid handle enables further functionalization via amide coupling or esterification, allowing systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. [2]

Development of Aldose Reductase Inhibitors (ARIs)

Based on studies of benzothiazolyl benzoic acid derivatives, the target compound is a key building block for the synthesis of novel aldose reductase inhibitors. [3] The direct C-C linkage between the benzothiazole and benzoic acid moieties, as present in this compound, offers a structurally distinct alternative to ether- or ester-linked analogs, which may confer improved metabolic stability and in vivo efficacy. [3]

Antimicrobial Agent Discovery

The benzothiazole benzoic acid scaffold is associated with antibacterial activity, with the position of the carboxylic acid group influencing the spectrum and potency. [4] 3-(Benzo[d]thiazol-2-yl)benzoic acid provides a defined meta-substituted starting point for the synthesis of libraries aimed at identifying novel antimicrobial leads with potentially differentiated mechanisms of action. [5]

Physicochemical Property Optimization in Drug Design

The computed pKa (3.94) and LogP (3.71) of 3-(Benzo[d]thiazol-2-yl)benzoic acid [6] provide a baseline for designing analogs with tailored solubility and permeability. Researchers can utilize this scaffold to systematically modify lipophilicity and ionization state, a critical step in optimizing ADME properties during lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzo[d]thiazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.